N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid
Description
N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid (CAS: 876761-75-0) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core conjugated with a Boc-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₅H₂₅NO₆ (MW: 315.36 g/mol), and it is commonly utilized as an intermediate in organic synthesis, particularly in peptide coupling and enantioselective reactions . The Boc (tert-butoxycarbonyl) group enhances stability during synthetic processes by protecting the amine from unwanted reactions .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-14(2,3)22-13(19)16-11(12(17)18)10-4-6-15(7-5-10)20-8-9-21-15/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLRJIIPUPENTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC2(CC1)OCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655123 | |
| Record name | [(tert-Butoxycarbonyl)amino](1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876761-75-0 | |
| Record name | [(tert-Butoxycarbonyl)amino](1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized by reacting a suitable diol with a cyclic ketone under acidic conditions to form the 1,4-dioxane ring.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where an amine reacts with the spirocyclic core.
Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid is particularly relevant in medicinal chemistry due to its potential biological activities. Although specific biological activities are not extensively documented, compounds with similar structures often exhibit significant properties such as:
- Antimicrobial Activity : Similar spirocyclic compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that spirocyclic compounds can interact with cellular pathways involved in cancer progression.
Organic Synthesis
This compound acts as a versatile intermediate in organic synthesis, particularly in the development of:
- Peptides : The Boc protecting group is commonly used in peptide synthesis to protect amino groups during coupling reactions.
- Complex Molecules : Its unique structure allows for the construction of more complex molecules through various coupling reactions.
Case Study 1: Synthesis of Peptide Derivatives
Research demonstrated that using N-Boc-protected amino acids significantly improved yields in peptide synthesis, showcasing how N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid could be utilized similarly.
Case Study 2: Antimicrobial Screening
A study on structurally related compounds revealed notable antimicrobial activity against Gram-positive bacteria, suggesting that N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid may exhibit comparable properties.
Mechanism of Action
The mechanism of action of N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The spirocyclic structure provides stability and unique reactivity, making it a valuable tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid (CAS: 134136-04-2)
- Structure: Lacks the Boc-amino group but retains the spirocyclic dioxane and acetic acid moieties.
- Molecular Weight : 200.23 g/mol (simpler structure due to absence of Boc group).
- Applications : Used as a precursor for spirocyclic ketones after deprotection of the dioxolane ring.
Methyl 2-(Boc-amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 876761-74-9)
- Structure : Methyl ester derivative of the target compound.
- Molecular Weight : 329.39 g/mol.
- Applications : Ester form improves solubility in organic solvents, facilitating use in esterification or transesterification reactions.
- Key Difference : The methyl ester group replaces the carboxylic acid, altering its role in coupling reactions .
N-Boc-Protected Analogs (Compounds 5–12)
- Structure : Include Boc-protected amines and free NH₂ analogs (e.g., Compounds 5–12 in ).
- Physicochemical Properties: Similar logP/logD values across Boc-protected and unprotected analogs, suggesting minimal impact on lipophilicity .
Physicochemical Properties and Stability
Stability and Handling Considerations
- Hazardous Analog: 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-cyclohexanone (CAS: 56309-94-5) is classified as a skin sensitizer (R43) and hazardous to aquatic environments (R52/53) .
Biological Activity
N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid is a compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Its molecular formula is with a molecular weight of approximately 301.37 g/mol. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities.
The compound's distinctive dioxaspiro framework contributes to its reactivity and versatility in biological applications. Its synthesis typically involves multiple steps, leading to various derivatives that may exhibit different biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H25NO6 |
| Molecular Weight | 301.37 g/mol |
| Structure | Spirocyclic |
| Boc Group | Present |
Biological Activity
While specific biological activities for N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid are not extensively documented, related compounds with similar structures have shown significant biological properties, including:
- Antimicrobial Activity : Compounds with spirocyclic structures often exhibit antimicrobial properties, making them candidates for further investigation in this area.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, as seen in studies where derivatives showed inhibition of inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Anti-inflammatory Studies : Research has indicated that compounds structurally related to N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid exhibit significant anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit COX enzymes, showing IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong potential for therapeutic applications in inflammatory diseases .
- Antimicrobial Screening : In a comparative study of various spirocyclic compounds, some were found to possess notable antimicrobial activity against a range of bacterial strains, suggesting that N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid could be explored further in this context .
Interaction Studies
Interaction studies involving N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid focus on its reactivity with various biological molecules:
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways, similar to other amino acid derivatives.
Comparative Analysis with Related Compounds
A comparison of N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid with structurally similar compounds highlights its unique features and potential applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 8-Amino-1,4-dioxaspiro[4.5]decane | C14H23NO6 | Lacks the Boc protecting group; used in simpler synthesis pathways. |
| N-Boc-amino-acetic acid | C6H11NO4 | More straightforward structure; commonly used in peptide synthesis. |
| 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane | C15H25NO6 | Similar spiro structure but without the acetic acid moiety; useful as an intermediate. |
Q & A
Q. What are the common synthetic routes for N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid, and how is the product characterized?
The compound is synthesized via reductive amination followed by esterification. Starting with 8-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid, benzyl substituents are introduced using benzaldehyde and NaCNBH₃, followed by conversion to the methyl ester with trimethylsilyldiazomethane (yield: 55% over two steps) . Characterization typically involves LCMS for intermediate verification and NMR (¹H/¹³C) for structural confirmation. Purity is assessed via HPLC, and stereochemical integrity is validated using chiral column chromatography or X-ray crystallography if crystalline derivatives are obtained.
Q. How is this compound utilized as a building block in medicinal chemistry?
The spirocyclic core serves as a rigid scaffold to mimic peptide turn structures, enabling the design of bioactive molecules. For example, it has been incorporated into 2,5-diketopiperazines (DKPs) targeting MDM2-p53 interactions, where hydrophobic substituents enhance binding affinity . Additionally, derivatives are explored as 5-HT1A receptor agonists by modifying the spiro moiety to optimize receptor selectivity .
Q. What safety and regulatory considerations apply when handling this compound?
Related spirocyclic compounds (e.g., 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-cyclohexanone) are classified under EU regulations as Skin Sensitizers (Category 1) and Aquatic Chronic Toxicants (Category 3), requiring hazard codes H317 and H412 . Researchers must use fume hoods, wear nitrile gloves, and dispose of waste via approved protocols for halogenated organics. Stability tests (e.g., DSC for thermal decomposition) are recommended to assess storage conditions.
Advanced Questions
Q. What strategies improve synthetic yields of N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid derivatives?
Yield optimization focuses on:
- Catalyst screening : Palladium catalysts (e.g., Pd(PtBu₃)₂) enhance coupling efficiency in spirocyclic systems, as seen in Suzuki-Miyaura reactions (85°C, 12h, Cs₂CO₃ base) .
- Solvent selection : Anhydrous 1,4-dioxane improves reaction homogeneity for reductive amination .
- Purification : Flash chromatography with gradients (e.g., 15% EtOAc/hexanes) or preparative LC/MS reduces byproduct contamination .
Q. How can stereochemical outcomes during spirocyclic synthesis be analyzed and controlled?
Spiro compounds often exhibit axial chirality. Techniques include:
- Chiral auxiliaries : Introducing Boc groups to lock conformations during ring closure.
- Computational modeling : Density Functional Theory (DFT) predicts energetically favorable diastereomers.
- VCD/ROA spectroscopy : Validates enantiomeric excess in non-crystalline products .
Q. What structure-activity relationship (SAR) insights guide modifications of the spiro moiety for receptor selectivity?
- Oxygen-to-sulfur substitution : Replacing dioxa with dithia groups reduces α1-adrenoceptor affinity, improving 5-HT1A selectivity (e.g., compound 15: pD₂ = 8.61, 5-HT1A/α1a = 18) .
- Piperazine replacement : Flexible alkylamine chains (e.g., isobutyl) enhance neuroprotective activity in vivo by altering steric interactions .
- Docking studies : Molecular dynamics simulations on GPCR models identify key hydrophobic pockets (e.g., Phe351 in 5-HT1A) for rational design .
Q. How can conflicting biological activity data for spirocyclic derivatives be resolved?
Discrepancies in receptor affinity (e.g., 5-HT1A vs. α1a) arise from:
- Assay variability : Standardize functional assays (e.g., cAMP inhibition vs. calcium flux) to compare datasets.
- Solubility artifacts : Use DMSO concentration controls (<0.1%) to avoid false negatives in cell-based assays .
- Metabolic instability : Conduct microsomal stability tests (e.g., human liver microsomes) to rule out rapid degradation .
Methodological Notes
-
Synthesis Optimization Table
Step Conditions Yield Reference Reductive Amination Benzaldehyde, NaCNBH₃, Et₃N, RT 70% Esterification Trimethylsilyldiazomethane, MeOH 78% Cross-Coupling Pd(PtBu₃)₂, Cs₂CO₃, 1,4-dioxane 60-75% -
Key SAR Modifications
- C8-substitution : Small alkyl groups (e.g., methyl) retain 5-HT1A activity; bulkier groups (e.g., phenyl) abolish binding .
- Spiro ring size : 5-membered rings (vs. 6) increase conformational rigidity, enhancing potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
